molecular formula C9H16O5 B14086057 4-(tert-butyl) 1-methyl (R)-2-hydroxysuccinate

4-(tert-butyl) 1-methyl (R)-2-hydroxysuccinate

Cat. No.: B14086057
M. Wt: 204.22 g/mol
InChI Key: ILUOEBFEWJTJPW-ZCFIWIBFSA-N
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Description

4-(tert-butyl) 1-methyl ®-2-hydroxysuccinate is an organic compound that belongs to the class of succinates. Succinates are salts or esters of succinic acid, which play a crucial role in the citric acid cycle (Krebs cycle) in cellular respiration. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a hydroxyl group attached to the succinate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl) 1-methyl ®-2-hydroxysuccinate can be achieved through various synthetic routes. One common method involves the esterification of succinic acid with tert-butyl alcohol and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 4-(tert-butyl) 1-methyl ®-2-hydroxysuccinate may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl) 1-methyl ®-2-hydroxysuccinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.

Scientific Research Applications

4-(tert-butyl) 1-methyl ®-2-hydroxysuccinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying metabolic pathways involving succinates.

    Medicine: Research into its potential therapeutic effects, particularly in metabolic disorders, is ongoing.

    Industry: It is utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism by which 4-(tert-butyl) 1-methyl ®-2-hydroxysuccinate exerts its effects involves its participation in metabolic pathways. As a succinate derivative, it can enter the citric acid cycle, where it undergoes enzymatic transformations to produce energy in the form of ATP. The molecular targets include enzymes such as succinate dehydrogenase, which catalyzes the oxidation of succinate to fumarate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-butyl) 1-methyl ®-2-hydroxysuccinate is unique due to its specific structural features and its role in metabolic pathways. Unlike MTBE, which is primarily used as a fuel additive, this compound has significant biological relevance and potential therapeutic applications.

Properties

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

4-O-tert-butyl 1-O-methyl (2R)-2-hydroxybutanedioate

InChI

InChI=1S/C9H16O5/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6,10H,5H2,1-4H3/t6-/m1/s1

InChI Key

ILUOEBFEWJTJPW-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)OC)O

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC)O

Origin of Product

United States

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